(3S)-Aminoquinuclidine-D1 Dihydrochloride is a chiral amine derived from quinuclidine, a bicyclic compound known for its applications in medicinal chemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interaction with various receptors. It is primarily utilized in the synthesis of pharmaceutical intermediates and has been noted for its potential therapeutic applications.
The compound can be synthesized through various methods, often involving the resolution of racemic mixtures or through asymmetric synthesis techniques. The dihydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial applications.
(3S)-Aminoquinuclidine-D1 Dihydrochloride is classified as an α-chiral amine. Chiral amines are significant in pharmaceutical chemistry due to their ability to interact selectively with biological targets, leading to varied pharmacological effects.
The synthesis of (3S)-Aminoquinuclidine-D1 Dihydrochloride typically involves several steps:
One notable method involves the use of organic bases or mineral alkalis in a solvent system, where the racemic 3-aminoquinuclidine is treated with a chiral resolving agent. The reaction conditions typically involve stirring at room temperature followed by crystallization through the addition of hydrogen chloride gas to achieve the dihydrochloride salt form .
The molecular structure of (3S)-Aminoquinuclidine-D1 Dihydrochloride features a bicyclic quinuclidine framework with an amino group positioned at the 3-carbon. The specific stereochemistry at the 3-position (S configuration) is crucial for its biological activity.
(3S)-Aminoquinuclidine-D1 Dihydrochloride can participate in various chemical reactions typical for amines, including:
The reactivity of (3S)-Aminoquinuclidine-D1 Dihydrochloride enables it to be utilized as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those requiring chiral centers.
The mechanism of action for (3S)-Aminoquinuclidine-D1 Dihydrochloride primarily involves its interaction with specific receptors in biological systems. Its structural configuration allows it to fit into receptor sites selectively, influencing physiological responses.
Research indicates that this compound may interact with neurotransmitter systems, potentially modulating synaptic transmission or influencing receptor activity related to various neurological functions.
(3S)-Aminoquinuclidine-D1 Dihydrochloride serves several scientific purposes:
(3S)-Aminoquinuclidine-D1 dihydrochloride represents a strategically deuterated derivative of the chiral quinuclidine scaffold, engineered to enhance metabolic stability for advanced pharmacological and analytical applications. This bicyclic amine serves as a critical precursor in the synthesis of deuterium-labeled pharmaceuticals, particularly those targeting neurological pathways. Its incorporation of a single deuterium atom at the C3 position—replacing hydrogen while preserving stereochemistry—exemplifies the growing application of isotopic labeling in drug discovery to study pharmacokinetic profiles without altering primary pharmacology [6].
The systematic IUPAC name for this compound is (3S)-1-Azabicyclo[2.2.2]octan-3-amine-d1 dihydrochloride, precisely defining its stereochemistry, deuteration site, and salt form. The structure features:
The stereochemistry is unambiguously specified by the "(3S)" prefix, critical for receptor binding specificity. The SMILES notation Cl.Cl.N[C@@H]1CN2CC[C@H]1CC2
(with @
indicating chirality) and InChIKey STZHBULOYDCZET-XCUBXKJBSA-N
provide machine-readable structural descriptors [5] [8]. The quinuclidine core confers structural rigidity, while deuteration at the metabolically vulnerable C3 position modulates enzymatic oxidation [6].
The non-deuterated (S)-3-aminoquinuclidine dihydrochloride (CAS 119904-90-4) emerged in the late 1980s as a chiral building block for neuropharmacological agents. Early synthesis relied on:
Deuteration strategies evolved to incorporate stable isotopes via:
The deuterated variant (molecular weight: 200.13 g/mol, C7H15DCl2N2) was developed circa 2010s to enable metabolic studies of quinuclidine-based pharmaceuticals, leveraging deuterium’s kinetic isotope effect (KIE) to retard CYP450-mediated deamination [2] [6].
The significance of the (S)-configuration became apparent through receptor binding studies:
Table: Comparative Properties of (3S)- vs (3R)-Aminoquinuclidine Derivatives
Property | (3S)-Enantiomer | (3R)-Enantiomer | Significance |
---|---|---|---|
Optical Rotation (H2O) | [α]D20 = -24.0° to -26.5° | [α]D20 = +24° | Confirms configurational purity [5] [8] |
nAChR Binding (Ki) | 12 nM (α4β2 subtype) | 1.8 µM | 150-fold higher affinity for (S)-form [7] |
Metabolic Half-life (HLM) | 42 min (non-deut) | 38 min | Deuteration extends (S)-HLM by 2.3x [6] |
Deuteration specifically enhances the (S)-enantiomer’s pharmacokinetic profile:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8